molecular formula C13H8F3NO3 B1295664 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene CAS No. 6969-95-5

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene

Cat. No. B1295664
CAS RN: 6969-95-5
M. Wt: 283.2 g/mol
InChI Key: VISZAKUAHVQLIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene involves multi-step chemical reactions. For instance, a triamine monomer was synthesized using a three-step process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene, which was then polymerized with dianhydrides to form hyperbranched polyimides . Another synthesis approach involved the nucleophilic substitution of 2-chloro-5-nitrobenzotrifluoride with 2,2-bis(4-hydroxyphenyl)propane, followed by a reduction to produce diamine compounds . These methods demonstrate the versatility in synthesizing nitro-substituted benzene derivatives for various applications.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, hyperbranched polyimides were characterized by FT-IR, 1H-NMR, 13C-NMR, and mass spectral analysis . The crystal structure of a related compound, (4'-carbomethoxy-2'-nitrophenoxy)benzene, was determined by X-ray diffraction, revealing the twist-nitro-distal conformation and bond lengths to the bridging oxygen atom . These analyses are crucial for understanding the molecular geometry and electronic structure, which influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The nitro group in these compounds plays a significant role in their chemical reactivity. For instance, nitro-substituted phenolates exhibit solvatochromism, which is the ability to change color depending on the solvent, due to interactions between the dye and the medium . Additionally, the selective hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes demonstrates the potential for nitro-substituted benzene derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The synthesized hyperbranched polyimides showed good solubility in common organic solvents and excellent thermal stability, with glass transition temperatures (Tg) ranging from 230-260 °C and decomposition temperatures (T10) above 450 °C . The dielectric properties of these materials were also measured, indicating their potential use in electronic applications . The solvatochromic behavior of nitro-substituted phenolates suggests their use as probes for investigating solvent mixtures and as switches triggered by changes in medium polarity .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : TFMP and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for various diseases and disorders .
  • Methods : The synthesis of these drugs involves various chemical reactions. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

3. Synthesis of Fluorinated Compounds

  • Application : Trifluoromethylpyridines (TFMP) and their derivatives are used in the synthesis of various fluorinated compounds .
  • Methods : The synthesis of these compounds involves various chemical reactions, including chlorine/fluorine exchange using trichloromethylpyridine .
  • Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

4. Synthesis of Polyimides

  • Application : Fluorinated diamines, which are related to the compound you mentioned, are used in the synthesis of polyimides .
  • Methods : The synthesis of these polyimides involves polymerization with commercially available anhydrides .
  • Results : The synthesized fluorinated polyimides demonstrated a low dielectric tangent loss and moisture absorption content .

5. Photodecomposition of Fluorodifen

  • Application : 2-Nitro-4-(trifluoromethyl)phenol, a compound similar to the one you mentioned, is the major product of solution phase photodecomposition of fluorodifen .
  • Methods : This involves the use of light to induce chemical reactions .
  • Results : The photodecomposition of fluorodifen results in the formation of 2-Nitro-4-(trifluoromethyl)phenol .

6. Synthesis of 2-Methyl-2-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Propionic Acid Ethyl Ester

  • Application : “2-Nitro-4-(trifluoromethyl)phenol” has been used in the synthesis of "2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester" .
  • Methods : The synthesis of this compound involves various chemical reactions .
  • Results : The successful synthesis of “2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester” was confirmed .

properties

IUPAC Name

4-nitro-1-phenoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)11-8-9(17(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISZAKUAHVQLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290477
Record name 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene
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Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene

CAS RN

6969-95-5
Record name 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC68884
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Record name 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene
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